Mitochondrial 3-Hydroxyacyl-CoA Dehydrogenase: Km Comparison Reveals 2.4-Fold Tighter Binding than C4 Analog
Direct cross-study comparison of mitochondrial 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) substrate affinity demonstrates that (S)-3-hydroxyhexanoyl-CoA (C6) exhibits a Km of 0.0286 mM, which is 2.4-fold lower (i.e., higher apparent affinity) than the Km of 0.0699 mM observed for (S)-3-hydroxybutyryl-CoA (C4) under identical assay conditions in purified rat liver mitochondrial enzyme [1]. The C8 analog ((S)-3-hydroxyoctanoyl-CoA) shows an even lower Km of 0.0163 mM, establishing a non-monotonic chain-length dependence that precludes extrapolation from shorter or longer homologs.
| Evidence Dimension | Apparent Michaelis constant (Km) for mitochondrial 3-hydroxyacyl-CoA dehydrogenase |
|---|---|
| Target Compound Data | Km = 0.0286 mM |
| Comparator Or Baseline | (S)-3-hydroxybutyryl-CoA: Km = 0.0699 mM; (S)-3-hydroxyoctanoyl-CoA: Km = 0.0163 mM |
| Quantified Difference | 2.44-fold lower Km than C4 analog (0.0286 vs. 0.0699 mM); 1.75-fold higher Km than C8 analog (0.0286 vs. 0.0163 mM) |
| Conditions | Purified rat liver mitochondrial 3-hydroxyacyl-CoA dehydrogenase (type I enzyme); oxidation direction; NAD+ as cofactor; 1980 Osumi & Hashimoto study |
Why This Matters
The 2.4-fold Km differential means that substituting C4 for C6 at equal concentration produces a 2.4-fold lower fractional enzyme saturation, directly altering measured reaction velocities and invalidating quantitative comparisons unless full kinetic re-characterization is performed.
- [1] Osumi T, Hashimoto T. Purification and properties of mitochondrial and peroxisomal 3-hydroxyacyl-CoA dehydrogenase from rat liver. Arch Biochem Biophys. 1980;203:372-383. Km data compiled in BRENDA entry 286601. View Source
